molecular formula C12H10O5 B15050476 (7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate

(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate

Cat. No.: B15050476
M. Wt: 234.20 g/mol
InChI Key: SDYFIQHMUZEPJA-UHFFFAOYSA-N
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Description

(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated compound.

Scientific Research Applications

(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate apart is its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

(7-hydroxy-2-oxochromen-4-yl)methyl acetate

InChI

InChI=1S/C12H10O5/c1-7(13)16-6-8-4-12(15)17-11-5-9(14)2-3-10(8)11/h2-5,14H,6H2,1H3

InChI Key

SDYFIQHMUZEPJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=O)OC2=C1C=CC(=C2)O

Origin of Product

United States

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